Reaction Thermochemistry: Competitive Elimination Pathways Favor HBr over HCl Loss
2‑Bromo‑2‑chloropropane exhibits distinct thermodynamic preferences in elimination reactions. Experimental measurement of the enthalpy of dehydrohalogenation reveals that elimination of HBr (ΔrH° = 15.8 kcal·mol⁻¹) is thermodynamically favored over elimination of HCl (ΔrH° = 15.0 kcal·mol⁻¹) by 0.8 kcal·mol⁻¹ [1]. This differential is a direct consequence of the C–Br bond (≈285 kJ·mol⁻¹) being weaker than the C–Cl bond (≈327 kJ·mol⁻¹), a contrast absent in the homodihalide 2,2‑dichloropropane or 2,2‑dibromopropane. The measured enthalpy for the comproportionation reaction 2 C₃H₆BrCl ⇌ C₃H₆Br₂ + C₃H₆Cl₂ is −0.31 kcal·mol⁻¹, indicating the mixed dihalide is slightly more stable than the equimolar mixture of its homodihalide counterparts [1].
| Evidence Dimension | Enthalpy of dehydrohalogenation (ΔrH°) |
|---|---|
| Target Compound Data | HBr elimination: 15.8 kcal·mol⁻¹; HCl elimination: 15.0 kcal·mol⁻¹ |
| Comparator Or Baseline | Within‑compound comparison: HBr vs HCl elimination from same substrate |
| Quantified Difference | Δ(ΔrH°) = 0.8 kcal·mol⁻¹ favoring HBr loss |
| Conditions | Liquid phase; flow reactor; equilibrium measurement [Levanova et al., 1983] |
Why This Matters
The thermodynamically favored elimination of HBr over HCl enables predictable regiochemical control in synthesis, a feature not achievable with monohalides or homodihalides.
- [1] Levanova, S. V., Rodova, R. M., & Tereshkina, T. P. (1983). Study of the Equilibria of Reactions of Mutual Transformations of Halogen Derivatives of Propane. Russian Journal of Physical Chemistry, 57(8), 1142–1146. View Source
